Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)-
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Overview
Description
Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is a chemical compound known for its application as a pre-plant or pre-emergence herbicide. It is used to control annual grasses and broad-leaved weeds in various crops such as peas, beans, cotton, okra, sunflowers, soybean, and peanuts . The compound is characterized by its orange-yellow crystalline solid form and has a melting point of 42-43°C .
Preparation Methods
The synthesis of Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the benzene ring . Industrial production methods often involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is primarily used in agricultural chemistry as a herbicide. Its ability to inhibit microtubule formation and cell division makes it effective in controlling weed growth . Additionally, it has been studied for its environmental fate and ecotoxicity, with research focusing on its degradation and metabolism in soil and its impact on non-target organisms .
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting microtubule formation, which is essential for cell division. This disruption leads to the inability of weed cells to divide and grow, ultimately causing their death . The molecular targets include tubulin proteins, which are critical components of the microtubule structure .
Comparison with Similar Compounds
Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is part of the dinitroaniline herbicide family, which includes other compounds such as trifluralin and pendimethalin . Compared to these similar compounds, it is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. For instance, the trifluoromethyl group enhances its stability and efficacy as a herbicide .
Similar Compounds
Trifluralin: Another dinitroaniline herbicide used to control annual grasses and broad-leaved weeds.
Pendimethalin: A pre-emergence herbicide with similar applications in agriculture.
Fluchloralin: A related compound with a similar mechanism of action and usage.
Properties
CAS No. |
36652-79-6 |
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Molecular Formula |
C9H7ClF3N3O4 |
Molecular Weight |
313.62 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7ClF3N3O4/c10-1-2-14-8-6(15(17)18)3-5(9(11,12)13)4-7(8)16(19)20/h3-4,14H,1-2H2 |
InChI Key |
SYVSAUXBPCEHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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